5-Fluoro-adb, (R)-
5-Fluoro-adb, (R)-
(R)-5-fluoro ADB is an analytical reference standard categorized as a synthetic cannabinoid. It is the (R)-enantiomer of (S)-5-fluoro ADB. (R)-5-fluoro ADB is regulated as a Schedule I compound in the United States. This product is intended for forensic and research applications.
5-fluoro ADB is an analog of a fluorinated ADB-PINACA derivative in which the terminal amide has been replaced with a methyl ester. 5-fluoro ADB is regulated as a Schedule I compound in the United States. This product is intended for forensic and research applications.
5-fluoro ADB is an analog of a fluorinated ADB-PINACA derivative in which the terminal amide has been replaced with a methyl ester. 5-fluoro ADB is regulated as a Schedule I compound in the United States. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1838134-16-9
VCID:
VC0160283
InChI:
InChI=1S/C20H28FN3O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)24(23-16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3,(H,22,25)/t17-/m0/s1
SMILES:
CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF
Molecular Formula:
C20H28FN3O3
Molecular Weight:
377.5 g/mol
5-Fluoro-adb, (R)-
CAS No.: 1838134-16-9
Cat. No.: VC0160283
Molecular Formula: C20H28FN3O3
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | (R)-5-fluoro ADB is an analytical reference standard categorized as a synthetic cannabinoid. It is the (R)-enantiomer of (S)-5-fluoro ADB. (R)-5-fluoro ADB is regulated as a Schedule I compound in the United States. This product is intended for forensic and research applications. 5-fluoro ADB is an analog of a fluorinated ADB-PINACA derivative in which the terminal amide has been replaced with a methyl ester. 5-fluoro ADB is regulated as a Schedule I compound in the United States. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1838134-16-9 |
| Molecular Formula | C20H28FN3O3 |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | methyl (2R)-2-[[1-(5-fluoropentyl)indazole-3-carbonyl]amino]-3,3-dimethylbutanoate |
| Standard InChI | InChI=1S/C20H28FN3O3/c1-20(2,3)17(19(26)27-4)22-18(25)16-14-10-6-7-11-15(14)24(23-16)13-9-5-8-12-21/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3,(H,22,25)/t17-/m0/s1 |
| Standard InChI Key | PWEKNGSNNAKWBL-KRWDZBQOSA-N |
| Isomeric SMILES | CC(C)(C)[C@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF |
| SMILES | CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF |
| Canonical SMILES | CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCF |
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